8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide
CAS No.: 941943-85-7
Cat. No.: VC5913747
Molecular Formula: C14H15NO4
Molecular Weight: 261.277
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941943-85-7 |
|---|---|
| Molecular Formula | C14H15NO4 |
| Molecular Weight | 261.277 |
| IUPAC Name | 8-ethoxy-N,N-dimethyl-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C14H15NO4/c1-4-18-11-7-5-6-9-8-10(13(16)15(2)3)14(17)19-12(9)11/h5-8H,4H2,1-3H3 |
| Standard InChI Key | BZRQAOYDHYYZOH-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N(C)C |
Introduction
Chemical Structure and Physicochemical Properties
8-Ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide (C₁₅H₁₇NO₅) belongs to the coumarin family, a class of benzopyrone derivatives renowned for their diverse biological activities. The core structure consists of a 2H-chromen-2-one scaffold substituted with:
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Ethoxy group (-OCH₂CH₃) at position 8, influencing electron distribution and hydrophobic interactions.
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N,N-dimethylcarboxamide (-CON(CH₃)₂) at position 3, enhancing hydrogen-bonding capacity and metabolic stability compared to ester analogs .
Comparative Physicochemical Data
The dimethylcarboxamide group likely improves bioavailability over ester derivatives, as seen in studies where carboxamides exhibited enhanced cellular uptake and reduced hydrolysis .
Synthetic Methodologies
Core Coumarin Synthesis
The 2H-chromen-2-one scaffold is typically synthesized via Knoevenagel condensation between salicylaldehyde derivatives and diethyl malonate under acidic conditions . For 8-ethoxy substitution, 8-hydroxycoumarin intermediates are ethoxylated using ethyl bromide or diazoethane .
Carboxamide Functionalization
Conversion of the 3-carboxylate to the dimethylcarboxamide involves:
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Ester hydrolysis: Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is hydrolyzed to the carboxylic acid using NaOH .
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Acid chloride formation: Treatment with oxalyl chloride or thionyl chloride yields the reactive acyl chloride .
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Amidation: Reaction with dimethylamine in the presence of a base (e.g., Na₂CO₃) produces the target carboxamide .
Key Reaction Scheme
Yield optimization (≥85%) requires strict anhydrous conditions and stoichiometric control, as demonstrated in analogous syntheses .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR:
Infrared Spectroscopy (IR)
Mass Spectrometry
Toxicity and ADME Profile
While no direct data exists for the target compound, related carboxamides exhibit:
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